

Decanoyl-L-carnitine chloride's structure and chemical properties.

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Compound of Interest

Compound Name: Decanoyl-L-carnitine chloride

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Decanoyl-L-carnitine Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a crucial intermediate in cellular metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation and energy production. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological role of **Decanoyl-L-carnitine chloride**. Detailed experimental protocols for its synthesis, analysis, and functional characterization are presented, alongside a visualization of its central role in the fatty acid oxidation pathway. All quantitative data is summarized for clarity and comparative analysis.

Chemical Structure and Identification

Decanoyl-L-carnitine chloride is the L-enantiomer of the decanoyl ester of carnitine, presented as a chloride salt. The molecule consists of a quaternary ammonium cation, a hydroxyl group esterified with decanoic acid, and a carboxylic acid functional group.

- IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
- Synonyms: C10:0 Carnitine, L-Decanoylcarnitine Chloride, CAR 10:0

- Molecular Formula: $C_{17}H_{34}ClNO_4$ [1]
- Molecular Weight: 351.91 g/mol [1]
- CAS Number: 369651-88-7 [2]

Physicochemical Properties

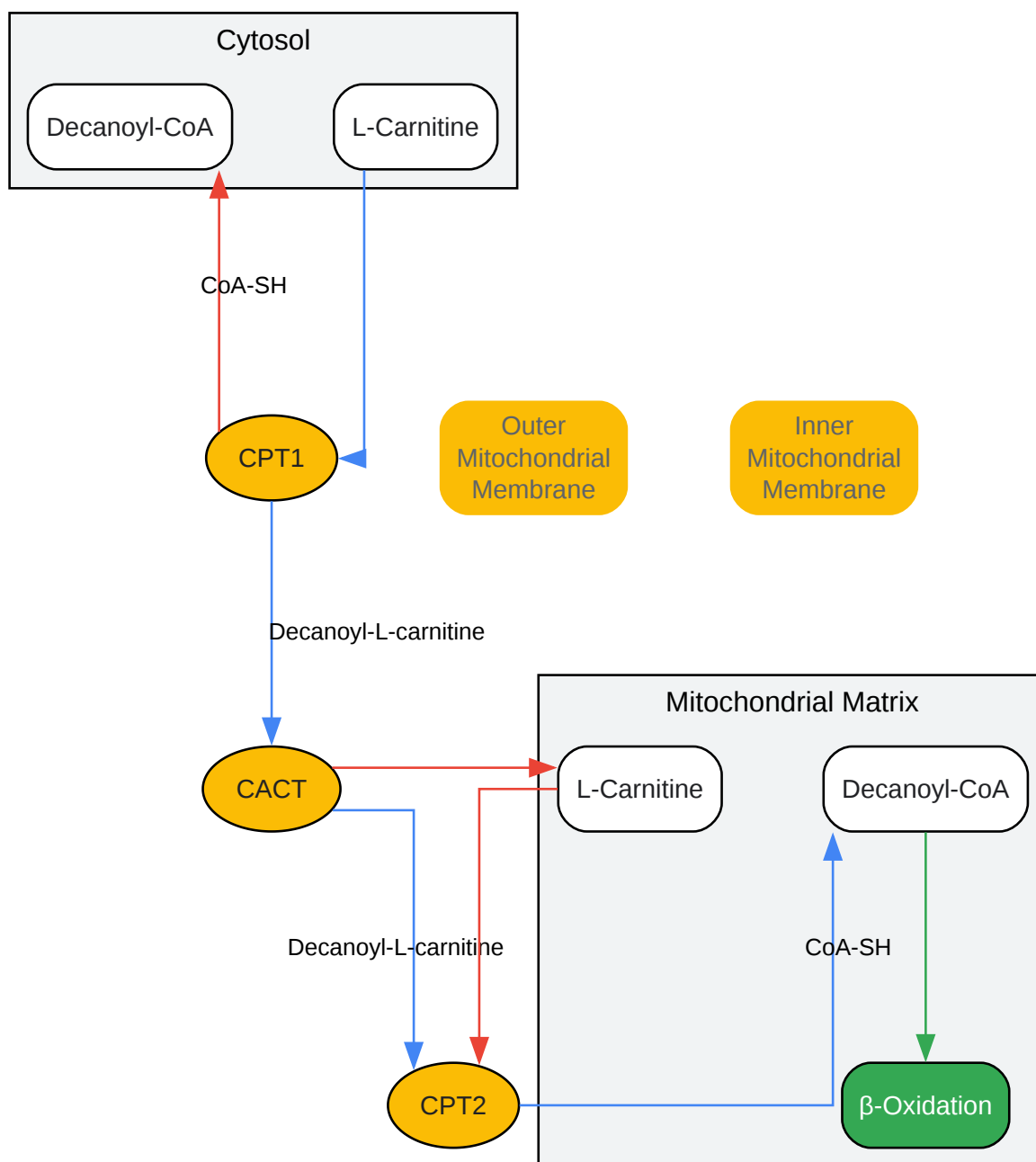
Decanoyl-L-carnitine chloride is a white crystalline powder. [1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Melting Point	166-170 °C	[3]
Solubility	Soluble in Water, DMF (~20 mg/mL), DMSO (~14 mg/mL), Ethanol (~20 mg/mL)	[4]
XLogP3 (Computed)	4.5	[3]
pKa (Acidic, for DL-form)	3.65	[5]

Biological Role: The Carnitine Shuttle and Fatty Acid Oxidation

Decanoyl-L-carnitine is a key player in the transport of decanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation.

The diagram below illustrates the workflow of the carnitine shuttle for decanoyl-CoA.



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Carnitine shuttle for decanoyl-CoA transport.

Experimental Protocols

Synthesis of Decanoyl-L-carnitine Chloride

This protocol describes a two-step synthesis involving the preparation of decanoyl chloride followed by esterification with L-carnitine.

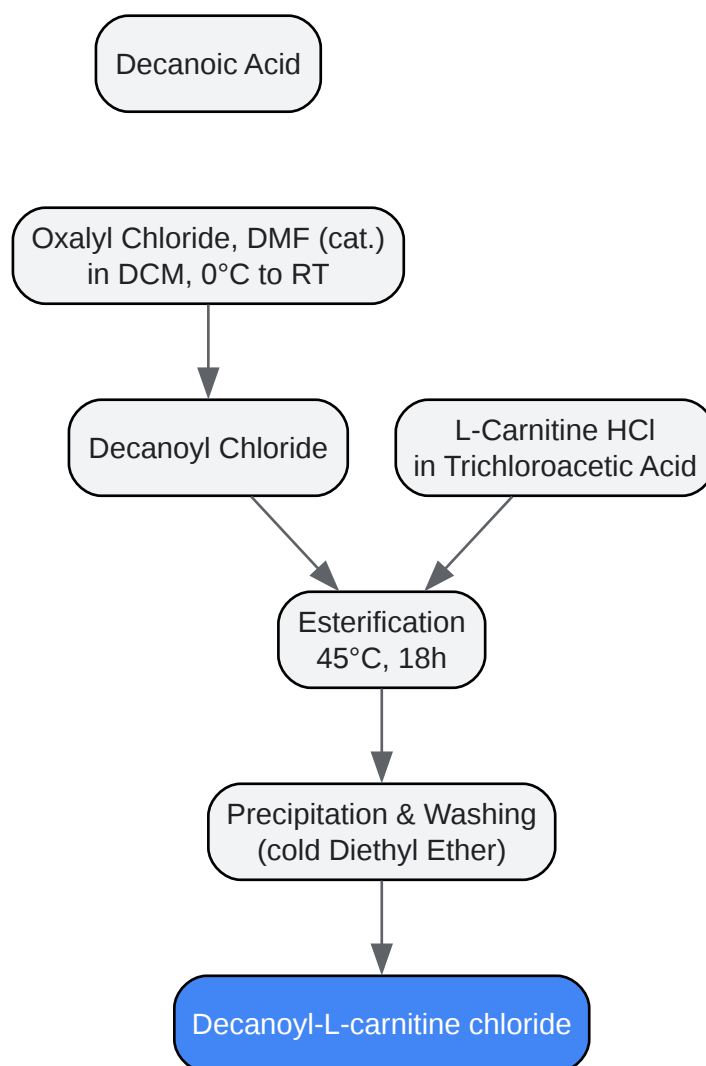
Step 1: Synthesis of Decanoyl Chloride

- To a solution of decanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (4.0 eq) dropwise.
- Add a catalytic amount of dimethylformamide (DMF, ~3 drops).
- Stir the reaction mixture at room temperature for 4 hours.
- Remove the solvent under reduced pressure to yield decanoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Esterification of L-carnitine

- Dissolve L-carnitine hydrochloride (1.0 eq) in trichloroacetic acid.
- Add the freshly prepared decanoyl chloride to the L-carnitine solution.
- Incubate the reaction mixture at 45 °C for 18 hours.
- After cooling, precipitate the product by adding cold diethyl ether.
- Wash the precipitate three times with cold diethyl ether to remove unreacted acyl chloride and other impurities.
- The resulting solid is **Decanoyl-L-carnitine chloride**. The product can be further purified by recrystallization or chromatography if necessary.

The following diagram outlines the synthesis workflow.



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Synthesis workflow for **Decanoyl-L-carnitine chloride**.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of medium-chain acylcarnitines, including Decanoyl-L-carnitine.

- Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m) or equivalent.[6]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A linear gradient from 2% B to 100% B over 15 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode. Monitor for the precursor ion of Decanoyl-L-carnitine ([M]⁺) and its characteristic product ion (m/z 85).

Fatty Acid Uptake Assay

This protocol outlines a method to assess the role of Decanoyl-L-carnitine in cellular fatty acid uptake using a fluorescent fatty acid analog.

- Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in a 96-well black-walled, clear-bottom plate and culture until confluent.
- Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours.
- Preparation of Reagents:
 - Prepare a working solution of a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-dodecanoic acid).
 - Prepare solutions of **Decanoyl-L-carnitine chloride** at various concentrations.
- Assay Procedure:
 - Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).
 - Add the **Decanoyl-L-carnitine chloride** solutions to the cells and incubate for a predetermined time (e.g., 30 minutes).
 - Add the fluorescent fatty acid analog to all wells and incubate for 15-30 minutes at 37 °C.
 - Remove the assay solution and wash the cells with a wash buffer containing a quenching agent to reduce extracellular fluorescence.

- **Data Acquisition:** Measure the intracellular fluorescence using a fluorescence plate reader (bottom-read mode) with appropriate excitation and emission wavelengths for the chosen fluorophore.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT I and CPT II by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to L-carnitine.

- **Mitochondrial Isolation:** Isolate mitochondria from cells or tissues of interest by differential centrifugation.
- **Reaction Mixture:** Prepare a reaction buffer containing buffer salts, EDTA, and L-carnitine.
- **CPT I Assay:**
 - Add isolated mitochondria to the reaction buffer.
 - To differentiate CPT I from CPT II activity, include malonyl-CoA, a specific inhibitor of CPT I, in control reactions.
 - Initiate the reaction by adding a radiolabeled acyl-CoA (e.g., [³H]Palmitoyl-CoA).
 - Incubate at 37 °C for a specified time.
 - Stop the reaction with the addition of perchloric acid.
- **CPT II Assay:** The activity of CPT II can be measured in the reverse direction by providing radiolabeled acylcarnitine and CoA as substrates.
- **Separation and Quantification:** Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled acyl-CoA by solvent extraction or solid-phase extraction.
- **Data Analysis:** Quantify the radioactivity in the acylcarnitine fraction using liquid scintillation counting. CPT activity is expressed as nmol of product formed per minute per mg of mitochondrial protein.

Conclusion

Decanoyl-L-carnitine chloride is a vital molecule in cellular energy metabolism. Understanding its chemical properties and biological function is essential for research in metabolic disorders, drug development, and nutritional science. The protocols and data presented in this guide provide a comprehensive resource for scientists working with this important acylcarnitine.

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